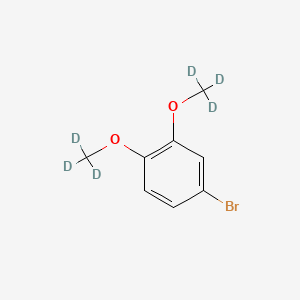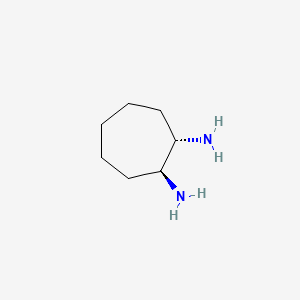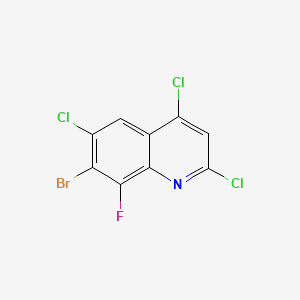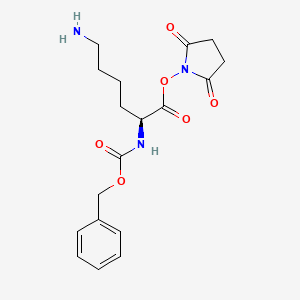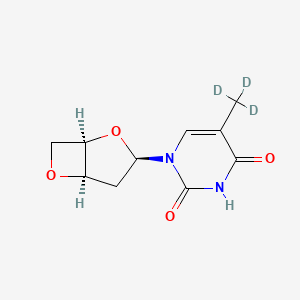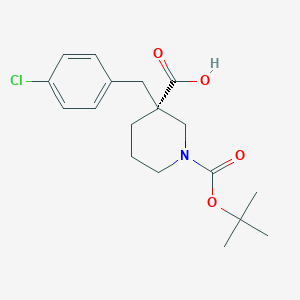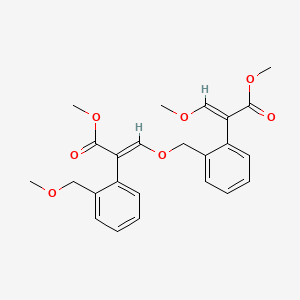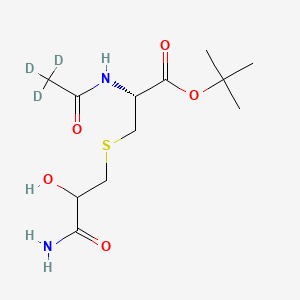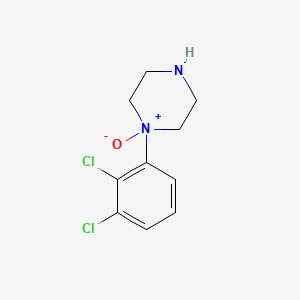
1-(2,3-Dichlorophenyl)piperazine 1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)piperazine 1-Oxide is a chemical compound belonging to the phenylpiperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and an oxide functional group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide can be synthesized through several methods. One common approach involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction typically occurs at temperatures ranging from 90°C to 220°C, with the use of protonic solvents for after-treatment . Another method involves the reaction of diethanolamine with hydrogen bromide, followed by the addition of 2,3-dichloroaniline and subsequent hydrolysis .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) ensures that the product meets the required purity standards, often exceeding 99.5% . The reaction conditions are carefully controlled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while substitution can introduce new functional groups to the phenyl ring.
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)piperazine 1-Oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates neurotransmitter activity, which is crucial for its therapeutic effects in psychiatric medications. The compound’s structure allows it to bind to these receptors and influence their signaling pathways.
Comparaison Avec Des Composés Similaires
2,3-Dichlorophenylpiperazine (2,3-DCPP): A close analogue that also acts on dopamine receptors.
3-Chlorophenylpiperazine (mCPP): Known for its serotonin receptor agonist activity.
Aripiprazole: A drug synthesized using 1-(2,3-Dichlorophenyl)piperazine 1-Oxide as an intermediate.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the oxide functional group. This structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H12Cl2N2O |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-2-1-3-9(10(8)12)14(15)6-4-13-5-7-14/h1-3,13H,4-7H2 |
Clé InChI |
SNXXLUFOGLVZGD-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CCN1)(C2=C(C(=CC=C2)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


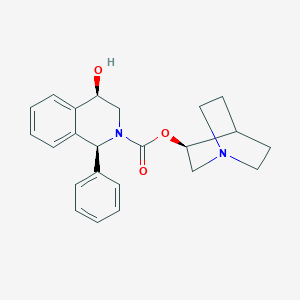
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)

